molecular formula C20H21N3 B2377692 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline CAS No. 406713-35-7

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline

Cat. No.: B2377692
CAS No.: 406713-35-7
M. Wt: 303.409
InChI Key: RBBBERMMZAMXHQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Properties

IUPAC Name

2-(4-methylphenyl)-3-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-20(23-13-5-2-6-14-23)22-18-8-4-3-7-17(18)21-19/h3-4,7-12H,2,5-6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBBERMMZAMXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with o-phenylenediamine to form 2-(4-methylphenyl)quinoxaline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Piperidine in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of quinoxaline compounds, including 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline, exhibit promising anticancer activities. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro evaluations often utilize cell lines to assess the efficacy of these compounds against various cancer types.

CompoundCancer TypeIC50 (µM)Reference
2-(4-Methylphenyl)-3-piperidin-1-ylquinoxalineMCF7 (breast)TBD
6h derivativeVarious20.12 ± 6.20
Doxorubicin (control)Various0.92 ± 0.1

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Quinoxaline derivatives are known to interact with various neurotransmitter systems, including dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia.

Potential Drug Development

Given its biological activity, 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is being explored for development as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further investigation in drug formulation processes aimed at treating cancer and neurodegenerative diseases.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of quinoxaline derivatives, including case studies that highlight their therapeutic potential:

  • Anticancer Activity Study : A study synthesized several quinoxaline derivatives, including those with piperidine moieties, and evaluated their anticancer properties against multiple cell lines. The results indicated significant cytotoxicity in certain derivatives compared to standard chemotherapy agents like doxorubicin .
  • Neuropharmacological Evaluation : Another research effort focused on the interaction of quinoxaline derivatives with neurotransmitter receptors, suggesting their potential use in managing psychiatric disorders .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

    4-Methyl-2,5-dimethoxyamphetamine: A psychedelic compound with mood-altering effects.

Uniqueness

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline stands out due to its unique combination of a quinoxaline core with a piperidine ring and a 4-methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline nucleus with a piperidine moiety and a 4-methylphenyl substituent. This unique structure allows it to interact with various biological targets, potentially influencing multiple pathways.

Research indicates that quinoxaline derivatives often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many quinoxalines act as inhibitors for various enzymes, including those involved in neurotransmitter systems and cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that compounds like 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can modulate metabotropic glutamate receptors (mGluRs), which play critical roles in neuropharmacology and may help alleviate symptoms of schizophrenia and other disorders .

Biological Activity Overview

The biological activities of 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline can be summarized as follows:

Activity Description Reference
Antipsychotic EffectsDemonstrated potential as a positive allosteric modulator for mGluR4 receptors.
Anticancer PropertiesExhibited cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Antimicrobial ActivityInvestigated for possible antimicrobial effects, though specific data is limited.

Case Studies and Research Findings

  • Antipsychotic Activity :
    A study evaluating the antipsychotic effects of various quinoxaline derivatives found that 2-(4-Methylphenyl)-3-piperidin-1-ylquinoxaline showed promise in modulating mGluR4, leading to reduced catalepsy in animal models . This suggests potential therapeutic applications in treating schizophrenia.
  • Cytotoxicity in Cancer Models :
    In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HePG-2 and Caco-2. The mechanism appears to involve inhibition of topoisomerase II and DNA intercalation, which are common pathways for anticancer agents .
  • Antimicrobial Investigations :
    While the antimicrobial activity of this compound is still under investigation, related quinoxaline derivatives have demonstrated notable antimicrobial properties, indicating that further research could yield valuable insights into its spectrum of activity .

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